molecular formula C10H12ClNO3S B14829536 N-(2-Chloro-4-cyclopropoxyphenyl)methanesulfonamide

N-(2-Chloro-4-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14829536
M. Wt: 261.73 g/mol
InChI Key: RYXCXCGODCDVAS-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.728 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

N-(2-chloro-4-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H12ClNO3S/c1-16(13,14)12-10-5-4-8(6-9(10)11)15-7-2-3-7/h4-7,12H,2-3H2,1H3

InChI Key

RYXCXCGODCDVAS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)OC2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-Chloro-4-cyclopropoxyphenyl)methanesulfonamide typically involves a series of organic synthesis steps. One common method includes the diazotization reaction followed by sulfonylation . The process involves the use of cupric chloride as a catalyst and sodium hypochlorite as a chlorine oxidant to promote the formation of sulfonyl chloride, which is then converted into the desired sulfonamide.

Industrial Production Methods

For industrial production, the method described above can be scaled up with appropriate adjustments to reaction conditions to ensure high yield and purity. The use of efficient catalysts and oxidants helps in achieving a high reaction yield and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-cyclopropoxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

N-(2-Chloro-4-cyclopropoxyphenyl)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-4-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

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